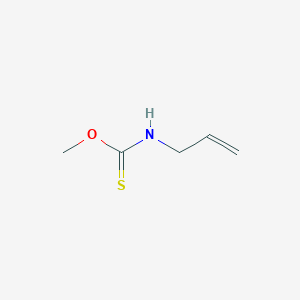
N-Allyl O-methyl thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl O-methyl thiocarbamate is an organosulfur compound belonging to the thiocarbamate family. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to an oxygen atom and an amine group. This compound has the molecular formula C5H9NOS and is known for its applications in various fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Allyl O-methyl thiocarbamate can be synthesized through a one-pot procedure involving the conversion of N-formamides into thiocarbamates. This process includes initial dehydration with p-toluene sulfonyl chloride to form the respective isocyanide, followed by the addition of a sulfoxide component . Another method involves reacting an allyl isothiocyanate with an alcohol in the presence of catalysts such as ferric acetylacetonate or dibutyl tin dilaurate .
Industrial Production Methods: Industrial production of this compound typically involves the use of phase transfer catalysts to facilitate the reaction between a cyanide salt, sulfur, and an allyl halide to form allyl isothiocyanate, which is then reacted with methanol .
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl O-methyl thiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted thiocarbamates.
Aplicaciones Científicas De Investigación
N-Allyl O-methyl thiocarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: It is explored for its potential use in drug development due to its bioactive properties.
Industry: It is used in the production of herbicides and pesticides
Mecanismo De Acción
The mechanism of action of N-Allyl O-methyl thiocarbamate involves the inhibition of metal-dependent and sulfhydryl enzyme systems. This inhibition disrupts the normal metabolic processes in fungi, bacteria, plants, and insects, leading to their death. The compound targets specific enzymes and pathways, making it effective as a pesticide and herbicide .
Comparación Con Compuestos Similares
- N-Allyl O-ethyl thiocarbamate
- N-Allyl O-propyl thiocarbamate
- N-Allyl O-butyl thiocarbamate
Comparison: N-Allyl O-methyl thiocarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of efficacy and toxicity, making it suitable for specific applications .
Propiedades
Número CAS |
41596-55-8 |
|---|---|
Fórmula molecular |
C5H9NOS |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
O-methyl N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-3-4-6-5(8)7-2/h3H,1,4H2,2H3,(H,6,8) |
Clave InChI |
KFQCYQPZTRDLBX-UHFFFAOYSA-N |
SMILES canónico |
COC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



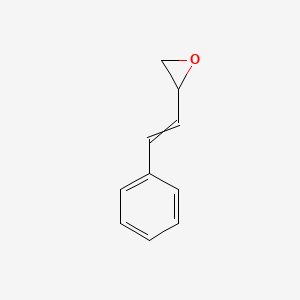
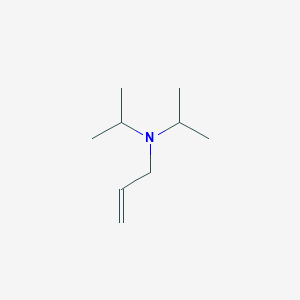
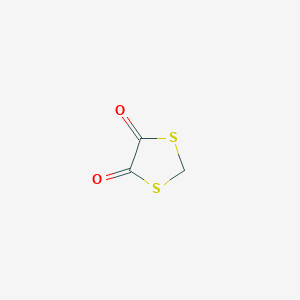
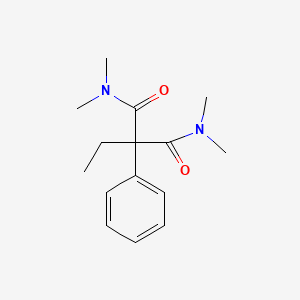
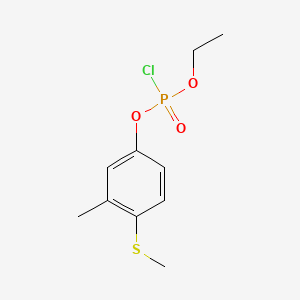


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
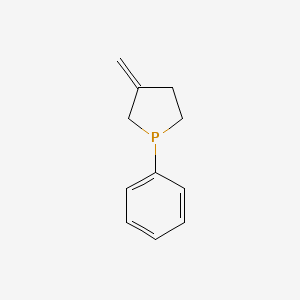
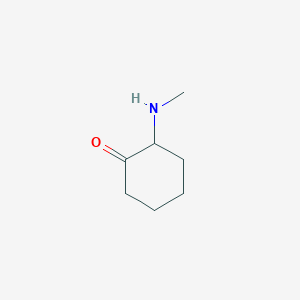
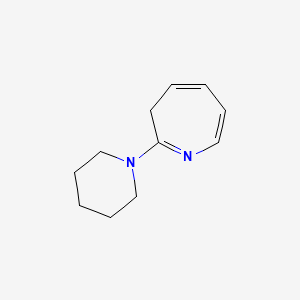
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
